4-Nitrobenzaldehyde oxime
Overview
Description
4-Nitrobenzaldehyde oxime is a chemical compound with significant interest in various fields of chemistry due to its unique properties and potential applications. The molecule consists of a benzaldehyde group substituted with a nitro group and an oxime group, which significantly influences its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of 4-Nitrobenzaldehyde oxime involves the reaction of 4-nitrobenzaldehyde with hydroxylamine. The process yields 4-Nitrobenzaldehyde oxime as a key intermediate for further chemical transformations, including the synthesis of novel diaryl- and arylnitrofuroxans through subsequent reactions (Epishina, M., Ovchinnikov, I., & Makhova, N., 1997).
Molecular Structure Analysis
Quantum chemical calculations using Hartree-Fock (HF) and density functional theory (DFT) methods have provided insights into the molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, molecular electrostatic potentials (MEPs), and thermodynamic properties of 4-Nitrobenzaldehyde oxime. These studies show good agreement with experimental data, highlighting the compound's complex electronic structure and reactivity (Gökce, H., & Bahçelī, S., 2011).
Chemical Reactions and Properties
4-Nitrobenzaldehyde oxime participates in various chemical reactions, demonstrating its versatility. For instance, it undergoes chemoselective benzylation and allylation in the presence of phase transfer catalysts and metal catalysts in aqueous media, highlighting its potential in synthetic organic chemistry (Zha, Z., Xde, Z., Zhou, C., Wang, Z., & Wang, Y., 2010).
Physical Properties Analysis
The study of 4-Nitrobenzaldehyde oxime's physical properties, including its molecular structure, conformation, and hydrogen bonding, reveals complex interactions. Crystallographic studies have identified distinct conformations and hydrogen bonding patterns, contributing to the understanding of its solid-state behavior (Wardell, J., Skakle, J., Low, J. N., & Glidewell, C., 2005).
Scientific Research Applications
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- Application : 4-Nitrobenzaldehyde oxime is used in the study of crystal structures .
- Method : The compound is crystallized, and its structure is analyzed using X-ray crystallography .
- Results : The planes containing the CNO and ONO atoms subtend dihedral angles of 5.47 (5) and 8.31 (5)°, respectively, with the benzene ring. In the crystal structure, inter-molecular O-H⋯N hydrogen bonds link the molecules into centrosymmetric dimers with an R (2) (2) (6) graph-set motif .
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- Application : Oximes, including 4-Nitrobenzaldehyde oxime, have been studied for their potential therapeutic properties .
- Method : Various oximes are synthesized and tested for their pharmacological effects .
- Results : Oximes have been found to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities. Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .
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- Application : 4-Nitrobenzaldehyde oxime is used in quantum chemical calculations .
- Method : The molecular geometry, vibrational frequencies, 1H and 13C NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, molecular electrostatic potentials (MEPs), thermodynamic properties and atomic charges of 4-Nitrobenzaldehyde oxime molecules are investigated using Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with the 6-311++G (d, p) basis set .
- Results : The results of these calculations provide valuable information about the properties of 4-Nitrobenzaldehyde oxime .
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- Application : 4-Nitrobenzaldehyde oxime is used in the development of environmentally friendly synthetic methods .
- Method : The compound is used in the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water .
- Results : For example, 4-nitrobenzaldehyde was converted to 4-nitrobenzaldehyde oxime with 95% yield within 10 min .
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- Application : 4-Nitrobenzaldehyde oxime is used in the development of environmentally friendly synthetic methods .
- Method : The compound is used in the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water .
- Results : For example, 4-nitrobenzaldehyde was converted to 4-nitrobenzaldehyde oxime with 95% yield within 10 min .
Safety And Hazards
Future Directions
Recent developments in oxime reactivity have enabled new transformations and applications, including dynamic materials, energetic materials, and biocatalytic oxime reductions . The use of saline to accelerate the oxime reaction represents a biofriendly, mild, and versatile approach for conjugating sensitive biomolecules .
properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzaldoxime | |
CAS RN |
1129-37-9 | |
Record name | Benzaldehyde, p-nitro-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-nitrobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrobenzaldoxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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